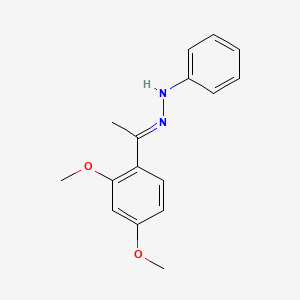
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone, also known as DPEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 2,4-dimethoxyacetophenone and has been used in various chemical reactions, including the synthesis of pyrazoles and pyridazines. In
作用機序
The mechanism of action of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. In addition, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of using 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone in lab experiments is its high yield of synthesis. This makes it a cost-effective and efficient choice for researchers. Additionally, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to possess a variety of biological activities, making it a versatile compound for investigating different cellular processes. However, one limitation of using 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone is its potential toxicity, particularly at high concentrations. Careful consideration must be given to the dosage and concentration used in experiments to ensure that toxicity is minimized.
将来の方向性
There are many potential future directions for research involving 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone. For example, further investigation into its potential as a cancer therapeutic agent is warranted, particularly in animal models. Additionally, the mechanism of action of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone needs to be further elucidated to fully understand its effects on cellular processes. Furthermore, the potential use of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone in combination with other drugs for enhanced therapeutic effects should be explored. Finally, the development of new synthesis methods for 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone could lead to improved yields and reduced toxicity.
合成法
The synthesis of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone involves the reaction of 2,4-dimethoxyacetophenone with phenylhydrazine in the presence of acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone. The yield of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone obtained from this method is high, making it a popular choice for researchers.
科学的研究の応用
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has also been investigated for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(17-18-13-7-5-4-6-8-13)15-10-9-14(19-2)11-16(15)20-3/h4-11,18H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRSYGYIRWBMHG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylhydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)

![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)
